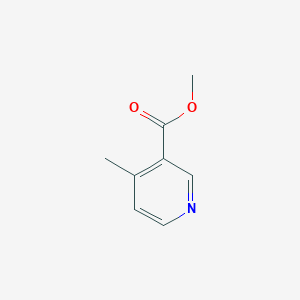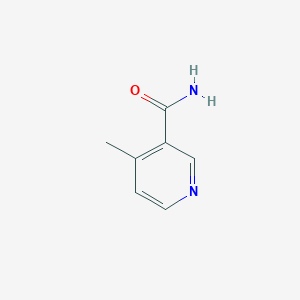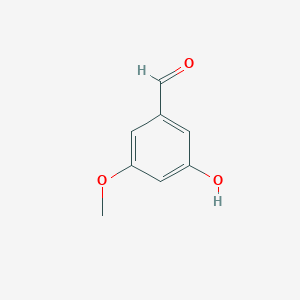
3-Hidroxi-5-metoxibenzaldehído
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 3-Hydroxy-5-methoxybenzaldehyde involves complex reactions. For instance, 2-Hydroxybenzaldehydes can efficiently react with various internal and terminal alkynes through the cleavage of the aldehyde C–H bond using a rhodium-based catalyst system, leading to the formation of 2-alkenoylphenols with good to excellent yields. The regioselectivity of these reactions depends significantly on the substituents of acetylene, indicating a substantial effect of oxygen functions on the propargylic position (Ken Kokubo et al., 1999).
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, have been extensively studied using Fourier transform infrared spectroscopy (FT-IR) and density functional theory (DFT). These studies provide insights into the molecular geometry, harmonic vibrational frequencies, and intramolecular charge transfer within the molecule (A. Nataraj et al., 2011).
Chemical Reactions and Properties
Compounds like 3-methoxy-2-hydroxybenzaldehyde and its derivatives demonstrate complex chemical behavior. For example, these compounds can form stable complexes with metals such as Ni(II) and Mo(VI), indicating their potential as ligands in coordination chemistry. The detailed characterization of these complexes through techniques like FT-IR, UV–Vis, and X-ray crystallography reveals their molecular structures and bonding features (R. Takjoo et al., 2013).
Physical Properties Analysis
The physical properties of 2-hydroxy-3-methoxybenzaldehyde derivatives, such as their crystal growth, thermal behavior, and nonlinear optical (NLO) properties, have been examined. For example, the crystal structure, transparency in certain wavelengths, and thermal decomposition behavior of these compounds highlight their potential applications in materials science (P. S. Binil et al., 2013).
Chemical Properties Analysis
The chemical properties of 3-Hydroxy-5-methoxybenzaldehyde and related compounds can be explored through their reactivity and interaction with other chemicals. For instance, the anodic oxidation of similar compounds in the presence of specific catalysts leads to the formation of acetoxylated products, showcasing the compound's reactivity and potential for further chemical modifications (H. Ohmori et al., 1980).
Aplicaciones Científicas De Investigación
Investigación de productos naturales
Los metoxibenzaldehídos, incluido el 3-Hidroxi-5-metoxibenzaldehído, se encuentran en las plantas y son uno de los grupos importantes de derivados del benzoato . Tienen papeles importantes en la investigación de productos naturales debido a su potencial funcional en medicina, agricultura e industria .
Industrias alimentaria y cosmética
Algunos metoxibenzaldehídos exhiben una fragancia refrescante y pueden usarse como ingredientes aromatizantes en alimentos y cosméticos . Por lo tanto, el this compound podría usarse potencialmente en estas industrias.
Industria farmacéutica
Los metoxibenzaldehídos, incluido el this compound, exhiben propiedades medicinales significativas . Tienen ciertas perspectivas en la industria farmacéutica debido a sus posibles beneficios para la salud .
Actividad antifúngica
Se ha descubierto que los benzaldehídos, incluido el this compound, tienen actividad antifúngica . Interfieren con los sistemas celulares de antioxidación, lo que puede ser un método eficaz para controlar los patógenos fúngicos .
Agentes quimiosensibilizantes
Ciertos benzaldehídos pueden funcionar como agentes quimiosensibilizantes en conjunto con fármacos convencionales o fungicidas para mejorar la eficacia antifúngica . Esto puede reducir los costos, disminuir la resistencia y aliviar los efectos secundarios negativos asociados con los tratamientos antifúngicos actuales .
Precursor para fármacos anticancerígenos
El this compound actúa como precursor para la síntesis estereoselectiva del fármaco anticancerígeno (Z)-combretastatina A-4
Safety and Hazards
The safety data sheet for 3-Hydroxy-4-methoxybenzaldehyde indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Direcciones Futuras
Mecanismo De Acción
Target of Action
3-Hydroxy-5-methoxybenzaldehyde primarily targets the cellular antioxidation system of fungi . This system includes components such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the cell from oxidative damage by catalyzing the conversion of reactive oxygen species into less reactive molecules.
Mode of Action
The compound disrupts the cellular antioxidation system, leading to an imbalance in the redox homeostasis of the cell . This disruption is achieved through the compound’s redox-active properties, which allow it to cycle between oxidized and reduced states, thereby destabilizing the cellular redox balance .
Biochemical Pathways
The disruption of the cellular antioxidation system affects the oxidative stress-response pathway . This pathway is responsible for managing oxidative stress in the cell. When disrupted, it can lead to an accumulation of reactive oxygen species, causing oxidative damage to cellular components, including lipids, proteins, and DNA .
Pharmacokinetics
Its molecular weight (15215 g/mol) and predicted properties such as boiling point (~3068°C at 760 mmHg) and density (~12 g/cm^3) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the effective inhibition of fungal growth . By disrupting the antioxidation system, the compound induces oxidative stress in the cell, leading to cellular damage and inhibition of growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-5-methoxybenzaldehyde. For instance, it should be stored in a dry, cool, and well-ventilated place under an inert atmosphere to maintain its stability . Furthermore, it is incompatible with strong oxidizing agents .
Propiedades
IUPAC Name |
3-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-3-6(5-9)2-7(10)4-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQOOHJZONJGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415661 | |
| Record name | 3-hydroxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57179-35-8 | |
| Record name | 3-hydroxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-5-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions 3-hydroxy-5-methoxybenzaldehyde as a pyrolysis product of the lignin dimer model. What is the significance of this finding in the context of lignin valorization?
A1: The identification of 3-hydroxy-5-methoxybenzaldehyde as a product from the controlled pyrolysis of the β-1-type lignin dimer model is significant for several reasons.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride](/img/structure/B43211.png)
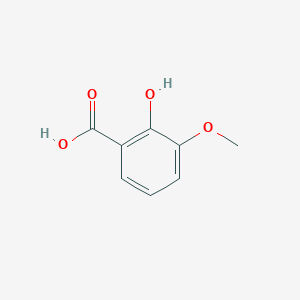

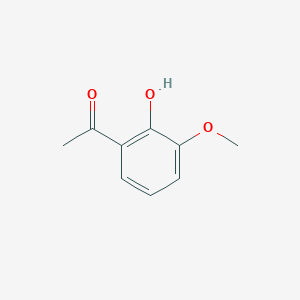

![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)
![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)



